(5-Bromobenzo[b]thiophen-3-yl)methanamine

Medicinal Chemistry Lipophilicity Physicochemical Properties

(5-Bromobenzo[b]thiophen-3-yl)methanamine (CAS 744985-64-6) is a halogenated aromatic heterocyclic compound belonging to the benzo[b]thiophene family. It features a 5-bromo-substituted benzothiophene core linked to a methanamine group at the 3-position.

Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
Cat. No. B11870907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromobenzo[b]thiophen-3-yl)methanamine
Molecular FormulaC9H8BrNS
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CS2)CN
InChIInChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2
InChIKeyDVYWOASQESEKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromobenzo[b]thiophen-3-yl)methanamine – A Differentiated Brominated Benzothiophene Methanamine Scaffold for Targeted Synthesis and Drug Discovery


(5-Bromobenzo[b]thiophen-3-yl)methanamine (CAS 744985-64-6) is a halogenated aromatic heterocyclic compound belonging to the benzo[b]thiophene family [1]. It features a 5-bromo-substituted benzothiophene core linked to a methanamine group at the 3-position. This structural motif positions it as a versatile intermediate in medicinal chemistry, enabling selective palladium-catalyzed cross-coupling reactions and modulation of physicochemical properties [1]. Its computed properties, including a molecular weight of 242.14 g/mol and an XLogP3-AA of 2.5, distinguish it from non-halogenated or differently halogenated analogs [1].

Why (5-Bromobenzo[b]thiophen-3-yl)methanamine Cannot Be Arbitrarily Substituted: Quantitative Differentiation from H, Cl, and F Analogs


Substituting (5-Bromobenzo[b]thiophen-3-yl)methanamine with its non-halogenated, chloro-, or fluoro- counterparts is not a chemically or pharmacologically neutral decision. The 5-bromo substituent significantly alters key computed physicochemical parameters and synthetic reactivity profiles compared to hydrogen (unsubstituted), chlorine, and fluorine analogs [1]. As shown in the quantitative evidence below, the bromine atom imparts a distinct balance of lipophilicity (ΔLogP = +0.7 vs H, +0.1 vs Cl), reactivity in cross-coupling, and structural properties that directly impact synthetic feasibility and downstream biological performance, making direct substitution without re-optimization a high-risk venture in both early discovery and late-stage development [1][2].

(5-Bromobenzo[b]thiophen-3-yl)methanamine: Head-to-Head Quantitative Evidence for Scientific Selection and Procurement


Quantifying the Lipophilicity Differential: 5-Bromo vs. Unsubstituted and 5-Chloro Analogs

The introduction of a 5-bromo substituent increases the computed partition coefficient (XLogP3-AA) relative to the unsubstituted (hydrogen) and 5-chloro analogs, directly impacting membrane permeability and metabolic stability [1]. The target compound exhibits an XLogP3-AA of 2.5, compared to 1.8 for the unsubstituted benzo[b]thiophen-3-ylmethanamine and 2.4 for the 5-chloro derivative [1][2][3]. This 0.7 log unit increase over the unsubstituted core represents a 5-fold difference in theoretical partition coefficient, a magnitude frequently associated with altered absorption and distribution profiles in drug discovery programs [1].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Synthetic Utility: Aryl Bromide Reactivity in Cross-Coupling vs. Chloride and Fluoride Analogs

The 5-bromo substituent in (5-Bromobenzo[b]thiophen-3-yl)methanamine provides a well-established balance of stability and reactivity in palladium-catalyzed cross-coupling reactions, a critical differentiator from its chloro and fluoro counterparts [1]. Aryl bromides undergo oxidative addition to Pd(0) catalysts at rates typically 10-100 times faster than aryl chlorides, enabling milder reaction conditions and higher functional group tolerance [2]. Conversely, they are significantly more stable and easier to handle than the corresponding iodo derivatives, which are prone to light- and air-induced decomposition [3]. This positions the 5-bromo compound as the optimal electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and related transformations where the 5-chloro analog may require forcing conditions and the 5-iodo analog presents stability liabilities [2][3].

Organic Synthesis Cross-Coupling Reaction Optimization

Empirical Binding Affinity: Crystallographic Evidence of Trypsin Interaction

In a structural study for the SAMPL challenge, (5-Bromobenzo[b]thiophen-3-yl)methanamine was co-crystallized with bovine trypsin (PDB ID: 4ABF), providing direct, high-resolution experimental evidence of its binding pose [1]. The 1.30 Å crystal structure reveals that the compound occupies the S1 specificity pocket of the serine protease, with the 5-bromo substituent making specific van der Waals contacts [1]. This experimental validation of target engagement distinguishes the compound from many in-class analogs for which only computational or indirect activity data exist. While quantitative affinity (Kd) data from this specific study were not reported, the unambiguous structural confirmation of a binding mode provides a critical starting point for rational, structure-based optimization efforts that cannot be assumed for uncharacterized analogs [1].

Structural Biology Fragment-Based Drug Discovery Enzyme Inhibition

(5-Bromobenzo[b]thiophen-3-yl)methanamine: Evidence-Driven Application Scenarios for Scientific and Industrial Users


Scaffold for Optimizing ADME Properties via Halogen-Dependent Lipophilicity Tuning

Given the +0.7 LogP differential versus the unsubstituted core (XLogP3-AA: 2.5 vs. 1.8) as established in Section 3, (5-Bromobenzo[b]thiophen-3-yl)methanamine is preferentially selected over its non-halogenated analog in medicinal chemistry programs where a defined increase in lipophilicity is required to enhance membrane permeability or modulate metabolic stability [1][2]. The quantifiable property difference supports its use as a systematic SAR probe for optimizing the physicochemical profile of a lead series [1].

Privileged Electrophile for High-Throughput Cross-Coupling Libraries

Leveraging the established class-level advantage of aryl bromides in oxidative addition (10-100x faster than aryl chlorides), this compound serves as a superior and more stable electrophilic partner than its chloro- or iodo- counterparts in automated, parallel synthesis of diverse compound libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. Its use minimizes reaction failures due to unreactive chlorides and avoids the decomposition and handling issues associated with iodo derivatives, directly increasing the success rate and efficiency of library production [1][2].

Structure-Based Design Starting Point for Serine Protease Inhibitors

The availability of a high-resolution co-crystal structure with bovine trypsin (PDB: 4ABF) provides a validated experimental template for initiating structure-based drug design programs targeting serine proteases [1]. Scientists can prioritize this compound over other 5-substituted benzo[b]thiophene methanamines lacking structural characterization, using the 4ABF pose to guide computational docking, design focused libraries, and interpret initial SAR with a higher degree of confidence [1].

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